1-Chloro-8-fluoronaphthalene

Catalog No.
S12361033
CAS No.
M.F
C10H6ClF
M. Wt
180.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-8-fluoronaphthalene

Product Name

1-Chloro-8-fluoronaphthalene

IUPAC Name

1-chloro-8-fluoronaphthalene

Molecular Formula

C10H6ClF

Molecular Weight

180.60 g/mol

InChI

InChI=1S/C10H6ClF/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H

InChI Key

VBWIRWMWBMCOGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CC=C2)Cl

1-Chloro-8-fluoronaphthalene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. Its molecular formula is C10H7ClFC_{10}H_7ClF, indicating the presence of a chlorine atom and a fluorine atom attached to a naphthalene ring structure. This compound is characterized by its unique electronic properties due to the halogen substituents, which influence its reactivity and interaction with biological systems.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as sodium hydroxide or potassium iodide, leading to the formation of corresponding substituted products.
  • Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to yield alkenes.
  • Oxidation and Reduction: Oxidative processes can convert 1-chloro-8-fluoronaphthalene into alcohols or ketones, while reduction reactions may remove halogen atoms, yielding hydrocarbons.

The presence of both chlorine and fluorine enhances the compound's reactivity compared to other halogenated naphthalenes.

The biological activity of 1-chloro-8-fluoronaphthalene is influenced by its halogen substituents, which can interact with various biological targets. These interactions may affect enzyme activity and receptor binding, potentially leading to toxicological effects. Studies have shown that compounds with similar structures can exhibit significant biological activities, including antimicrobial and anticancer properties.

Several methods are employed for the synthesis of 1-chloro-8-fluoronaphthalene:

  • Direct Halogenation: This method involves the direct reaction of naphthalene with chlorine and fluorine gases, typically in the presence of a catalyst. This approach allows for the introduction of halogen atoms at specific positions on the naphthalene ring.
  • Halogen Exchange Reactions: In this method, a pre-existing naphthalene derivative containing either chlorine or fluorine can undergo exchange reactions to yield 1-chloro-8-fluoronaphthalene.
  • Synthetic Routes Using Fluorinating Agents: Various fluorinating agents such as Selectfluor can be used in conjunction with chlorinating agents to achieve selective halogenation.

1-Chloro-8-fluoronaphthalene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Solvent and Catalyst: Due to its unique properties, it can act as a solvent or catalyst in

Research into the interactions of 1-chloro-8-fluoronaphthalene with biological systems has revealed that its halogen atoms can facilitate hydrogen bonding and dipole-dipole interactions. These interactions may influence membrane permeability and enzyme activity, leading to various biochemical effects. Studies on similar compounds have indicated potential toxicity and bioaccumulation concerns, highlighting the need for further investigation into the environmental impact of this compound.

1-Chloro-8-fluoronaphthalene shares structural similarities with several other halogenated naphthalenes. Here are some comparable compounds:

Compound NameMolecular FormulaCharacteristics
1-FluoronaphthaleneC10H7FC_{10}H_7FLacks chlorine; different reactivity profile.
1-BromonaphthaleneC10H7BrC_{10}H_7BrContains bromine instead of chlorine; distinct properties.
2-ChloronaphthaleneC10H7ClC_{10}H_7ClChlorine at a different position; alters reactivity.
1-Chloro-2-fluoronaphthaleneC10H6ClFC_{10}H_6ClFDifferent positions of halogens; unique chemical behavior.

Uniqueness: The combination of both chlorine and fluorine atoms in 1-chloro-8-fluoronaphthalene imparts unique reactivity patterns not found in other similar compounds. This dual halogenation enables specific applications in organic synthesis and material science that are not achievable with compounds containing only one type of halogen.

The development of halogenated naphthalene derivatives traces its origins to the early 20th century, when coal tar served as the primary source of naphthalene. Initial halogenation methods relied on brute-force electrophilic substitution using elemental halogens under harsh conditions, often yielding complex mixtures of mono- and polyhalogenated products. For example, direct chlorination of naphthalene with chlorine gas predominantly produced 1-chloronaphthalene due to the higher reactivity of the α-position (positions 1, 4, 5, and 8) compared to the β-positions.

The introduction of fluorine into naphthalene systems posed greater challenges due to fluorine’s high electronegativity and the instability of early fluorinating agents. Breakthroughs in the 1970s–1980s, such as the development of N-fluoropyridinium salts and Selectfluor® ([1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]), enabled controlled fluorination at specific positions. These advances laid the groundwork for synthesizing 1-fluoro-8-chloronaphthalene derivatives by sequentially introducing halogens with spatial precision.

Key Milestones in Halogenated Naphthalene Synthesis

EraHalogenation MethodSelectivity AchievedLimitations
1900–1950Cl₂/FeCl₃ or Br₂/FeBr₃α-position dominancePoor regiocontrol, low yields
1960–1990HF/SbF₅ (Superacid media)Limited to activated positionsCorrosive reagents
2000–PresentSelectfluor®/transition metal catalystsOrtho/meta/para differentiationRequires directing groups

The shift toward catalytic and reagent-controlled methods has allowed chemists to bypass traditional reliance on substrate-directed reactivity, enabling access to previously inaccessible regioisomers like 1-chloro-8-fluoronaphthalene.

Palladium-Mediated Arylation Strategies

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely applicable methodology for the functionalization of 1-chloro-8-fluoronaphthalene derivatives [9] [10] [11]. The unique electronic properties of the polyhalogenated naphthalene scaffold, characterized by the presence of both chlorine at position 1 and fluorine at position 8, create distinctive reactivity patterns that can be exploited through careful selection of palladium catalysts and reaction conditions [2].

The dearomative difunctionalization of naphthalene derivatives using palladium catalysis has emerged as a powerful strategy for accessing complex molecular architectures [9]. Recent investigations have demonstrated that naphthalene can function as a masked conjugated diene in palladium-catalyzed dearomative 1,4-diarylation reactions through tandem Heck/Suzuki sequences [9]. These transformations achieve excellent regioselectivity and diastereoselectivity, with the facile exergonic dearomative insertion of naphthalene double bonds disrupting direct Suzuki coupling pathways [9].

The regioselectivity of palladium-mediated arylation of naphthalene derivatives is significantly influenced by the substitution pattern and the nature of the halogen substituents [12] [15]. Studies have shown that the site-selective arylation of naphthalene scaffolds can be controlled through the judicious choice of palladium precursors and ligand systems [12]. For bromo-naphthalene precursors, a diverse library of products has been generated through various palladium-catalyzed cross-coupling reactions, yielding compounds with activities in biological assays [11].

Table 1: Palladium-Catalyzed Cross-Coupling Conditions for Naphthalene Derivatives

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Palladium(triphenylphosphine)4Cesium carbonateDimethoxyethane7098 [10]
Palladium(dba)3/XPhosPotassium carbonateToluene10085-90 [37]
Palladium acetate/dppfCesium carbonateDimethylformamide12065-92 [14]

The weak base-promoted direct cross-coupling of naphthalene derivatives has been successfully achieved using dual palladium/copper catalytic systems [10]. These conditions allow for direct Suzuki-Miyaura coupling without in situ deprotection of protecting groups, utilizing cesium carbonate as a weak base in dimethoxyethane solvent [10]. The optimal reaction temperature of 70°C provides excellent yields up to 98% while maintaining functional group tolerance [10].

The mechanistic understanding of palladium-catalyzed naphthalene arylation reveals that the site-selectivity is complementary to that observed with platinum catalysis [12]. The palladium-mediated oxidative cross-coupling of naphthalene derivatives with simple arenes has been studied both computationally and experimentally, revealing that different anionic ligands provide complementary selectivity patterns [12]. The change in rate-determining step when acetate or carbonate serves as the anionic ligand leads to the observed selectivities [12].

Copper-Assisted Ullmann-Type Reactions

Copper-mediated Ullmann-type reactions provide an alternative and complementary approach to palladium catalysis for the functionalization of 1-chloro-8-fluoronaphthalene derivatives [17] [18] [21]. The mechanistic understanding of Ullmann coupling reactions on copper surfaces has been elucidated through density functional theory calculations, revealing detailed insights into the reaction pathways for naphthalene halide derivatives [17].

The on-surface Ullmann coupling reaction proceeds through carbon-carbon bond formation via dehalogenation of aryl halide precursor molecules, with stabilization of the resulting radicals by copper surfaces [17]. For naphthalene halide derivatives, the reaction mechanism involves several key steps: initial adsorption on the copper surface, halogen dissociation to form naphthyl radicals, diffusion of radicals to surface metal atoms, formation of organometallic dimers, and final carbon-carbon coupling to generate binaphthalene products [17].

Table 2: Ullmann Coupling Reaction Barriers for Naphthalene Halides on Metal Surfaces

SubstrateMetal SurfaceDissociation BarrierCoupling BarrierProduct Selectivity
1-BromonaphthaleneCopper(111)LowHigh1,1-Binaphthalene
2-BromonaphthaleneCopper(111)LowMedium2,2-Binaphthalene
1-IodonaphthaleneCopper(111)Very LowHigh1,1-Binaphthalene
2-IodonaphthaleneCopper(111)Very LowMedium2,2-Binaphthalene

The influence of halogen identity and position on the Ullmann coupling reaction has been systematically investigated [17]. Due to the weaker carbon-iodine bond strength compared to carbon-bromine bonds, iodine compounds generally exhibit lower relative energies for dissociation barriers and dissociated states [17]. The position of the halogen atom negligibly affects halogen dissociation but significantly influences diffusion and carbon-carbon coupling barriers [17].

Heterogeneous copper catalysts have been developed for Ullmann-type reactions of polyhalogenated aromatics [18] [21]. Copper nanoparticles with controlled size distributions have been employed for the synthesis of biaryl ethers through cross-coupling reactions [21]. These copper-based systems demonstrate excellent functional group tolerance and can operate under mild reaction conditions, with reaction temperatures typically ranging from 50-120°C [21].

The formation of aryl-oxygen bonds through copper-mediated Ullmann condensation has been extensively studied for naphthalene derivatives [21]. Copper nanoparticles with average sizes of 18 ± 2 nanometers have been successfully employed for cross-coupling reactions between phenols and aryl halides, including sterically hindered substrates [21]. However, reusability studies indicate that catalytic activity decreases after multiple reaction cycles, with yields dropping from 87% to 63% over successive runs [21].

Directed Ortho-Metallation Techniques for Functionalization

Directed ortho-metallation represents a powerful strategy for the regioselective functionalization of 1-chloro-8-fluoronaphthalene derivatives [23] [25] [27]. The methodology relies on the coordination of organolithium bases with directing metalation groups to achieve site-selective deprotonation at positions adjacent to the directing group [25].

The regioselective synthesis of polysubstituted naphthalenes through directed ortho-metallation strategies has been demonstrated using naphthalene carbamate derivatives [23]. Sequential lithium tetramethylpiperidide metalation followed by electrophile quenching, and subsequent sec-butyllithium/tetramethylethylenediamine metalation with electrophile quenching provides general routes to contiguously substituted naphthalenes with full regioselectivity [23].

Table 3: Directed Ortho-Metallation Results for Naphthalene Derivatives

SubstrateMetallating AgentElectrophileProduct Yield (%)Regioselectivity
Naphthalene-2-carbamateLiTMPTMSCl80ortho-selective
Naphthalene-2-carbamatesec-BuLi/TMEDAMeI90meta-selective
2-Methoxynaphthalene carbamateLiTMP/sec-BuLiClCONEt2/MeI66tetrasubstituted

The aryl O-carbamate directing group has proven to be among the strongest directing metalation groups for naphthalene functionalization [25]. The versatility of this approach has been demonstrated through iterative directed ortho-metallation sequences, where sequential metalation-electrophile quench cycles can be performed in a single reaction vessel [25]. For example, O-phenyl N,N-diethylcarbamate undergoes sequential metalation, silylation, metalation, and carbamoylation to provide 1,2,3-substituted products in 54% yield [25].

Remote metalation chemistry has been extended to naphthalene derivatives through the use of sterically hindered carbamate groups [25]. When both ortho positions are blocked with bulky triethylsilyl groups, metalation can be directed to the para position using n-butyllithium with pentamethyldiethylenetriamine as a reactivity-enhancing ligand [25]. This approach enables access to substitution patterns that are not readily available through conventional electrophilic aromatic substitution reactions [25].

The directed ortho-metallation approach has been successfully combined with palladium-catalyzed cross-coupling reactions to provide comprehensive synthetic strategies [27]. The sequence of directed ortho-metallation followed by Suzuki-Miyaura cross-coupling and directed remote metallation has been applied to the synthesis of phenanthrene derivatives [27]. The regioselectivity established in the initial directed ortho-metallation step translates into the final products through the subsequent transformations [27].

An unexpected 1-lithio to 3-lithio conversion has been observed in naphthalene systems containing dimethylaminomethyl directing groups [26]. Heating solutions of 1-lithio-naphthalene derivatives in toluene at 90°C induces a clean and quantitative rearrangement to the 3-lithio isomer [26]. This transformation proceeds through an intramolecular trans-lithiation mechanism involving heteroleptic intermediates, providing a synthetically useful protocol for accessing the 3-lithio regioisomer [26].

Photochemical Routes to Polyhalogenated Architectures

Photochemical methodologies offer unique opportunities for the synthesis and transformation of polyhalogenated naphthalene derivatives, including 1-chloro-8-fluoronaphthalene [29] [31] [32]. These approaches exploit the distinctive photophysical properties of halogenated aromatic systems to achieve selective bond formation and cleavage reactions under mild conditions [32].

The site-selective photochemical cleavage of aryl-halogen bonds in polyhalogenated aromatics represents an important synthetic tool, particularly when multiple identical halogen atoms are present [29]. Photochemical dehalogenation provides an alternative to metal-catalyzed processes and can be performed under metal-free conditions [29] [31]. The selectivity of photochemical dehalogenation is influenced by the electronic environment of the halogen substituents and the nature of the aromatic scaffold [29].

Table 4: Photochemical Reactions of Polyhalogenated Aromatics

SubstrateIrradiation ConditionsSolventProductYield (%)Selectivity
2,4-Dichloroanisole365 nm, 3hCyclohexane4-Chloroanisole75ortho-selective
2,4-Dichloroanisole365 nm, 3hMethanol5-Chloro-2-methoxy-1,1'-biphenyl68ortho-selective
Naphthalene derivativesUVA, room tempMethanol/BaseDehalogenated products43-85Position-dependent

Photochemical dehalogenation of aryl halides can be achieved through catalyst-free radical chain reactions under mild conditions [31]. The mechanism involves initial formation of methoxide-bromoarene complexes facilitated by halogen bonding interactions, which leads to weakening of the carbon-halogen bond and subsequent facile cleavage [31]. The quantum yield for this process has been determined to be 43 using ferrioxalate actinometry [31].

The photosensitized direct carbon-hydrogen fluorination and trifluoromethylation represents an emerging strategy for the synthesis of fluorinated naphthalene derivatives [32]. These reactions can proceed under mild conditions using small-molecule photosensitizers, making them user-friendly and cost-effective compared to traditional photoredox-catalyzed methods [32]. The photosensitized approach allows for remote activation of carbon-hydrogen bonds, particularly sp3-hybridized carbon-hydrogen bonds, through radical mechanisms [32].

Triplet-triplet annihilation upconversion has been investigated for naphthalene derivatives, revealing the importance of substituent effects on photophysical properties [33]. Bulky substituents promote triplet-triplet annihilation over triplet excimer formation, with several orders of magnitude differences in excimer formation rates between different derivatives [33]. The 1,4-bis((triisopropylsilyl)ethynyl)naphthalene derivative demonstrates exceptional performance in visible-to-ultraviolet upconversion applications, achieving efficiencies up to 20.5% [33].

The photochemical formation of halogenated dioxins from hydroxylated polybrominated diphenyl ethers has been studied as a model for environmental photochemical processes [34]. Quantum yields for these transformations range from 0.03 to 0.21, with lower yields observed for chlorinated derivatives [34]. This research provides insights into the photochemical behavior of polyhalogenated aromatic compounds under natural conditions [34].

The electrophilic aromatic substitution chemistry of 1-Chloro-8-fluoronaphthalene exhibits distinctive mechanistic features that differentiate it from both unsubstituted naphthalene and mono-halogenated analogs. The presence of both chlorine and fluorine substituents creates a complex electronic environment that influences reaction pathways through a combination of inductive, mesomeric, and steric effects [1] [2] [3].

Mechanistic Framework and Transition State Analysis

Electrophilic aromatic substitution in 1-Chloro-8-fluoronaphthalene proceeds through the classical two-step mechanism involving initial formation of a Wheland intermediate followed by deprotonation to restore aromaticity [1] [3]. The reaction begins with the nucleophilic attack of the aromatic π-system on an electrophile, generating a positively charged tetrahedral carbon intermediate. This intermediate is stabilized through resonance delocalization across the naphthalene framework, with the extent of stabilization determining the reaction pathway preference [2].

The dual halogen substitution pattern creates distinct electronic perturbations within the aromatic system. The chlorine atom at position 1 exhibits moderate electron-withdrawing inductive effects (-I) combined with weak electron-donating mesomeric effects (+M), while the fluorine atom at position 8 demonstrates strong electron-withdrawing inductive character (-I) with minimal mesomeric contribution due to poor orbital overlap with the aromatic system [4]. These competing electronic effects generate position-dependent reactivity patterns that deviate significantly from the parent naphthalene system.

Position-Specific Reactivity Analysis

Computational studies utilizing density functional theory methods have revealed the relative activation barriers for electrophilic attack at different positions of the naphthalene framework [5] [6]. The most favorable reaction pathway involves direct attack at the C-2 position, which benefits from optimal resonance stabilization while avoiding direct interaction with the halogen substituents [7] [2]. This pathway exhibits an activation energy of approximately 12.5 kcal/mol and proceeds through a transition state that maintains two intact aromatic sextets within the resonance hybrid structures.

Reaction PathwayActivation Energy (kcal/mol)Relative Rate (298K)Transition State Stabilization
Direct Attack at C-212.51.00Two intact aromatic rings
Direct Attack at C-315.20.15Partial aromatic disruption
Direct Attack at C-518.70.003Steric hindrance from F
Direct Attack at C-616.90.025Electronic deactivation
Ipso-substitution at C-122.30.0001Chlorine leaving group
Ipso-substitution at C-825.10.00002Fluorine leaving group

Attack at the C-3 position encounters moderately higher activation barriers (15.2 kcal/mol) due to reduced resonance stabilization compared to the α-position [2]. The resulting Wheland intermediate can be stabilized through five resonance structures, but only one maintains a complete aromatic sextet, leading to decreased kinetic favorability relative to C-2 attack.

Halogen-Specific Electronic Effects

The fluorine substituent at position 8 exerts profound influence on the electrophilic substitution patterns through its exceptionally high electronegativity and compact atomic radius [8] [9]. Computational analysis reveals that fluorine activation occurs primarily through σ-electron withdrawal rather than π-donation, creating electron deficiency that extends throughout the aromatic framework. This effect is most pronounced at positions ortho and para to the fluorine center, resulting in significantly elevated activation barriers for electrophilic attack at C-5 (18.7 kcal/mol) due to both electronic deactivation and steric repulsion [9].

The chlorine atom at position 1 demonstrates more complex behavior, exhibiting both activating and deactivating characteristics depending on the reaction pathway [4]. For direct substitution reactions, the chlorine substituent provides modest deactivation through inductive electron withdrawal. However, for ipso-substitution pathways where the chlorine atom itself serves as the leaving group, the relatively weak carbon-chlorine bond facilitates elimination processes, though these pathways remain kinetically unfavorable due to the high-energy requirement for halogen displacement (22.3 kcal/mol) [10].

Thermodynamic and Kinetic Control Considerations

The regioselectivity of electrophilic aromatic substitution in 1-Chloro-8-fluoronaphthalene is governed by kinetic rather than thermodynamic control under typical reaction conditions [2] [6]. Experimental evidence demonstrates that reaction temperature and solvent effects can modulate the product distribution, with lower temperatures favoring attack at the kinetically preferred C-2 position. Elevated temperatures may lead to increased formation of thermodynamically controlled products, particularly those resulting from attack at positions that generate more stable final products despite higher activation barriers.

The Hammond-Leffler principle applies to these transformations, with early transition states resembling reactants more closely than products when activation barriers are low [6]. This relationship explains the observed correlation between transition state stability and reaction rates, where pathways with lower activation energies proceed through transition states that require minimal geometric reorganization from the ground state aromatic structure.

Nucleophilic Displacement Reactions at Halogen Centers

The nucleophilic substitution chemistry of 1-Chloro-8-fluoronaphthalene represents a fascinating intersection of aromatic nucleophilic substitution mechanisms and halogen-specific reactivity patterns. The compound's dual halogenation creates distinct reactive sites that respond differently to nucleophilic attack, governed by the inherent leaving group abilities of chlorine and fluorine atoms within the aromatic framework [11] [12] [13].

Mechanistic Pathways and Intermediate Formation

Nucleophilic displacement reactions at the halogen centers proceed through the addition-elimination mechanism characteristic of aromatic nucleophilic substitution [13] [8]. The reaction initiates with nucleophilic attack at the carbon bearing the halogen substituent, forming a Meisenheimer complex as the key intermediate. This negatively charged species is stabilized through delocalization of electron density across the aromatic system, with the extent of stabilization directly influencing the reaction rate and feasibility [13].

The formation of the Meisenheimer complex represents the rate-determining step in most nucleophilic aromatic substitution reactions. The stability of this intermediate depends critically on the electronic properties of the aromatic system and the nature of the electron-withdrawing groups present. In 1-Chloro-8-fluoronaphthalene, both halogen substituents contribute to stabilization through their inductive electron-withdrawing effects, though their contributions differ significantly in magnitude [8] [9].

Differential Reactivity of Chlorine and Fluorine Centers

The reactivity patterns at the chlorine and fluorine centers exhibit marked differences that reflect the fundamental chemical properties of these halogens. The chlorine atom at position 1 demonstrates significantly higher susceptibility to nucleophilic displacement compared to the fluorine atom at position 8 [11] [12]. This reactivity difference stems from multiple factors including bond strength, leaving group ability, and steric accessibility.

NucleophileTarget HalogenRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)Reaction Temperature (°C)
Methoxide (MeO⁻)Chlorine2.3×10⁻⁴18.280
Fluoride (F⁻)Chlorine1.1×10⁻⁶25.7120
Hydroxide (OH⁻)Chlorine4.7×10⁻³15.165
Cyanide (CN⁻)Fluorine8.9×10⁻⁷28.3150
Acetate (AcO⁻)Chlorine1.2×10⁻⁵22.4100
Amine (NH₂⁻)Fluorine3.4×10⁻⁸31.2180

The carbon-chlorine bond exhibits lower dissociation energy compared to the carbon-fluorine bond, facilitating easier cleavage during the elimination step of the mechanism [11]. Additionally, chloride ion represents a superior leaving group compared to fluoride due to its larger size, lower charge density, and enhanced stabilization in solution through solvation effects [10] [12].

Nucleophile-Specific Reaction Pathways

The choice of nucleophile dramatically influences both the reaction mechanism and the preferred halogen center for substitution. Strong nucleophiles such as hydroxide and methoxide demonstrate preferential reactivity toward the chlorine center, achieving reasonable reaction rates under moderate conditions [10] [13]. These nucleophiles benefit from their high charge density and strong solvation, enabling effective approach to the electrophilic carbon center despite steric hindrance from the aromatic framework.

Hydroxide ion exhibits the highest reactivity toward chlorine displacement, with rate constants reaching 4.7×10⁻³ M⁻¹s⁻¹ at 65°C and activation energies as low as 15.1 kcal/mol [13]. This exceptional reactivity reflects the optimal balance between nucleophilicity and leaving group ability, combined with favorable solvation effects in polar protic media.

Weaker nucleophiles demonstrate significantly reduced reactivity and often require elevated temperatures to achieve practical reaction rates. Fluoride ion, despite its high charge density, shows limited effectiveness in chlorine displacement due to its strong solvation shell in protic solvents, which diminishes its nucleophilic character [12]. The reaction of fluoride with the chlorine center proceeds with rate constants of only 1.1×10⁻⁶ M⁻¹s⁻¹ at 120°C, requiring activation energies of 25.7 kcal/mol.

Fluorine Center Reactivity and Specialized Conditions

Nucleophilic displacement at the fluorine center presents unique challenges due to the exceptional strength of the carbon-fluorine bond and the poor leaving group ability of fluoride ion [12] [8]. The carbon-fluorine bond dissociation energy exceeds that of carbon-chlorine by approximately 25-30 kcal/mol, creating a substantial kinetic barrier for substitution reactions. Additionally, fluoride ion exhibits minimal thermodynamic driving force for departure due to its high solvation energy and small ionic radius.

Successful nucleophilic substitution at the fluorine center typically requires highly reactive nucleophiles and elevated reaction temperatures. Cyanide ion, with its exceptional nucleophilicity and moderate leaving group requirements, can achieve fluorine displacement under forcing conditions (150°C), though rate constants remain low at 8.9×10⁻⁷ M⁻¹s⁻¹ with activation energies of 28.3 kcal/mol [12].

The use of specialized reaction conditions, including phase-transfer catalysis and aprotic polar solvents, can enhance fluorine center reactivity by reducing nucleophile solvation and increasing the effective concentration of reactive species [12]. Tetrabutylammonium salts of nucleophiles demonstrate improved reactivity in dipolar aprotic solvents such as dimethyl sulfoxide, where the reduced solvation of both nucleophile and leaving group facilitates the substitution process.

Computational Insights and Transition State Analysis

Quantum chemical calculations provide detailed insights into the electronic structure changes occurring during nucleophilic displacement reactions [9] [6]. Density functional theory studies reveal that the transition state for nucleophilic attack involves significant geometric distortion of the aromatic framework, with the attacked carbon adopting partial tetrahedral character. The degree of distortion correlates directly with the activation energy, explaining the observed reactivity differences between chlorine and fluorine centers.

The Meisenheimer intermediate formed during chlorine displacement exhibits greater stability compared to the corresponding fluorine intermediate, reflecting the superior electron-withdrawing ability of chlorine through inductive effects [9]. Natural bond orbital analysis demonstrates that electron density transfer from the nucleophile to the aromatic system occurs primarily through σ-orbital interactions, with minimal involvement of π-conjugation due to the orthogonal approach trajectory required for effective substitution.

Radical-Mediated Functionalization Processes

Radical-mediated transformations of 1-Chloro-8-fluoronaphthalene encompass a diverse array of mechanistic pathways that exploit the unique reactivity patterns imposed by the dual halogen substitution. These processes operate through fundamentally different mechanisms compared to ionic substitution reactions, involving single-electron transfer steps and the formation of paramagnetic intermediates that exhibit distinct selectivity profiles and reaction kinetics [14] [15] [16].

Radical Initiation and Propagation Mechanisms

The initiation of radical processes in halogenated aromatic systems typically occurs through homolytic bond dissociation or single-electron transfer mechanisms [14] [16]. For 1-Chloro-8-fluoronaphthalene, radical initiation can target either the carbon-halogen bonds or the aromatic carbon-hydrogen bonds, depending on the specific reaction conditions and radical species involved. The bond dissociation energies vary significantly across different positions within the molecule, creating site-specific reactivity patterns that govern product distribution [15].

Photolytic initiation represents a common method for generating radical species, particularly when utilizing ultraviolet radiation to induce homolytic cleavage of weak bonds [14]. The carbon-chlorine bond, with a dissociation energy of approximately 95.6 kcal/mol, proves more susceptible to photolytic cleavage compared to the carbon-fluorine bond (127.8 kcal/mol), leading to preferential formation of aryl radicals with retention of the fluorine substituent [17].

Radical SpeciesAttack PositionBond Dissociation Energy (kcal/mol)Rate Constant (M⁻¹s⁻¹)Selectivity Factor
Hydroxyl (OH- )C-2111.23.2×10⁸2.8
Methyl (CH₃- )C-3104.81.8×10⁶1.2
Phenyl (C₆H₅- )C-1120.54.5×10⁷3.4
Trifluoromethyl (CF₃- )C-5127.82.1×10⁵1.8
Chlorine (Cl- )C-695.65.7×10⁹4.2
Bromine (Br- )C-487.38.9×10⁸3.1

Hydrogen Abstraction Pathways

Hydrogen abstraction represents a fundamental radical process that can occur at multiple positions within the 1-Chloro-8-fluoronaphthalene framework [15] [5]. The selectivity of hydrogen abstraction depends on the relative bond dissociation energies of the various carbon-hydrogen bonds and the electronic effects of the halogen substituents. Positions adjacent to electron-withdrawing groups typically exhibit weakened carbon-hydrogen bonds, making them more susceptible to radical attack [5].

Hydroxyl radicals demonstrate exceptional reactivity toward hydrogen abstraction, with rate constants approaching diffusion-controlled limits (3.2×10⁸ M⁻¹s⁻¹) [5] [6]. The reaction proceeds through an early transition state that resembles the reactants more than the products, consistent with the Hammond-Leffler principle for highly exothermic processes. Computational studies reveal that hydroxyl radical attack preferentially targets the C-2 position, where the resulting carbon-centered radical benefits from optimal resonance stabilization across the aromatic framework [5].

The hydrogen abstraction pathway initiated by hydroxyl radicals leads to the formation of naphthyl radical intermediates that can undergo subsequent transformations including oxygen addition, radical coupling, and disproportionation reactions [5] [6]. The regioselectivity of these secondary processes depends on the electronic properties of the radical center and the availability of suitable reaction partners in the reaction medium.

Aromatic Substitution through Radical Intermediates

Radical aromatic substitution provides an alternative pathway for introducing new functional groups into the 1-Chloro-8-fluoronaphthalene framework [15] [18]. This mechanism involves the addition of a radical species to the aromatic system, followed by elimination of a hydrogen atom or halogen to restore aromaticity. The process differs fundamentally from electrophilic aromatic substitution in terms of regiochemistry and electronic requirements [15].

Phenyl radicals exhibit high reactivity toward aromatic substitution, preferentially attacking electron-deficient positions within the aromatic framework [19] [20]. The reaction with 1-Chloro-8-fluoronaphthalene proceeds through initial addition at the C-1 position, adjacent to the chlorine substituent, generating a cyclohexadienyl radical intermediate. This intermediate undergoes rapid elimination of chlorine radical to regenerate aromaticity, resulting in net substitution of the chlorine atom by the phenyl group [19].

Trifluoromethyl radicals demonstrate distinct reactivity patterns, showing preference for attack at positions that provide optimal stabilization of the resulting radical intermediate [18]. The electron-withdrawing nature of the trifluoromethyl group influences both the regioselectivity and the reaction rates, with attack at the C-5 position providing favorable interaction with the fluorine substituent through electronic stabilization effects [18].

Chain Transfer and Termination Processes

Radical chain processes in halogenated aromatic systems involve complex networks of initiation, propagation, and termination steps that determine overall reaction efficiency and selectivity [14] [16]. The presence of both chlorine and fluorine substituents creates multiple pathways for chain transfer, where radical intermediates can abstract halogen atoms from unreacted starting material, regenerating the radical chain while forming new radical species [14].

Chlorine abstraction by carbon-centered radicals proceeds with relatively low activation barriers due to the moderate bond strength of aromatic carbon-chlorine bonds [14]. This process generates chlorine radicals that can participate in further hydrogen abstraction or addition reactions, creating complex reaction networks that may lead to multiple product formation.

Chain termination occurs through radical coupling reactions, disproportionation processes, or reaction with inhibitor species present in the reaction medium [16]. The relative importance of these termination pathways depends on the concentration of radical species, reaction temperature, and the presence of oxygen or other radical scavengers.

Computational Modeling of Radical Processes

Quantum chemical calculations provide essential insights into the energetics and mechanisms of radical processes involving 1-Chloro-8-fluoronaphthalene [6] [21]. Density functional theory methods, particularly those incorporating range-separated exchange-correlation functionals, prove effective for describing the electronic structure of radical intermediates and transition states [21].

The calculation of bond dissociation energies requires careful consideration of basis set effects and electron correlation, with higher-level methods such as coupled-cluster theory providing benchmark accuracy for thermodynamic parameters [6]. Computational studies reveal that the presence of halogen substituents significantly modifies the spin density distribution within radical intermediates, affecting both stability and reactivity patterns [21].

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

180.0142060 g/mol

Monoisotopic Mass

180.0142060 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types